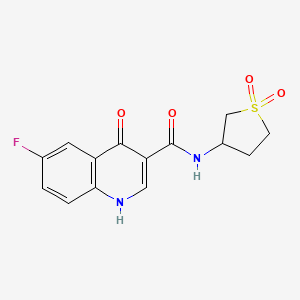

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Descripción

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a fluorinated quinoline derivative characterized by a 4-hydroxyquinoline core substituted at the 3-position with a carboxamide group linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The fluorine atom at the 6-position and the sulfone group in the tetrahydrothiophene ring are critical structural features that influence its physicochemical and pharmacological properties.

Propiedades

Fórmula molecular |

C14H13FN2O4S |

|---|---|

Peso molecular |

324.33 g/mol |

Nombre IUPAC |

N-(1,1-dioxothiolan-3-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C14H13FN2O4S/c15-8-1-2-12-10(5-8)13(18)11(6-16-12)14(19)17-9-3-4-22(20,21)7-9/h1-2,5-6,9H,3-4,7H2,(H,16,18)(H,17,19) |

Clave InChI |

BXTSXVWJKHJNAT-UHFFFAOYSA-N |

SMILES canónico |

C1CS(=O)(=O)CC1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(1,1-dióxidotetrahidrotiofeno-3-il)-6-fluoro-4-hidroxiquinolina-3-carboxamida generalmente implica varios pasos, comenzando con la preparación del núcleo de quinolina. Los pasos clave incluyen:

Formación del núcleo de quinolina: Esto generalmente se logra mediante una síntesis de Skraup, donde los derivados de anilina reaccionan con glicerol y ácido sulfúrico en presencia de un agente oxidante.

Introducción de los grupos fluoro e hidroxilo: La fluoración se puede llevar a cabo utilizando reactivos como Selectfluor, mientras que la hidroxilación puede implicar el uso de peróxido de hidrógeno u otros agentes oxidantes.

Adición del anillo de tetrahidrotiofeno: Este paso implica la reacción de un derivado de tiofeno con agentes oxidantes apropiados para formar el anillo de dióxidotetrahidrotiofeno.

Formación del grupo carboxamida: El paso final implica la reacción del compuesto intermedio con una amina para formar el grupo carboxamida.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.

Análisis De Reacciones Químicas

Tipos de reacciones

N-(1,1-dióxidotetrahidrotiofeno-3-il)-6-fluoro-4-hidroxiquinolina-3-carboxamida puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El anillo de tetrahidrotiofeno que contiene azufre se puede oxidar aún más para formar sulfoxidos o sulfonas.

Reducción: El núcleo de quinolina se puede reducir en condiciones específicas para formar dihidroquinolinas.

Sustitución: Los grupos fluoro e hidroxilo se pueden sustituir por otros grupos funcionales utilizando reactivos apropiados.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico (mCPBA)

Reducción: Borohidruro de sodio, hidruro de litio y aluminio

Sustitución: Nucleófilos como aminas, tioles o haluros

Productos principales

Oxidación: Sulfoxidos, sulfonas

Reducción: Dihidroquinolinas

Sustitución: Diversos derivados de quinolina sustituidos

Aplicaciones Científicas De Investigación

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide exhibits significant anti-proliferative effects against various cancer cell lines.

Mechanism of Action:

The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways. Studies have shown that it can lead to cell cycle arrest and upregulation of pro-apoptotic proteins such as BAX and downregulation of anti-apoptotic proteins like Bcl-2 .

Antibacterial Properties

In addition to anticancer activity, this compound has demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial DNA synthesis and function, making it a candidate for developing new antibiotics .

Case Study:

A study investigated the effectiveness of the compound against Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MICs) that suggest potential for further development as an antibacterial agent .

Neuroprotective Effects

Emerging research suggests that quinoline derivatives may possess neuroprotective properties. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis in in vitro models, indicating potential applications in neurodegenerative diseases .

Mecanismo De Acción

El mecanismo de acción de N-(1,1-dióxidotetrahidrotiofeno-3-il)-6-fluoro-4-hidroxiquinolina-3-carboxamida implica su interacción con dianas moleculares específicas. Se sabe que el núcleo de quinolina interactúa con el ADN y las enzimas, lo que potencialmente inhibe su función. El anillo que contiene azufre también puede desempeñar un papel en la modulación de la actividad del compuesto al interactuar con los grupos tiol de las proteínas.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The target compound shares structural homology with the 4-oxo-1,4-dihydroquinoline-3-carboxamide class, which is a well-explored scaffold in medicinal chemistry. Key comparisons include:

Structural Insights :

- The tetrahydrothiophene sulfone substituent introduces a polar sulfone group, enhancing solubility compared to hydrophobic adamantyl or alkyl chains in analogs .

Pharmacological and Physicochemical Properties

- Solubility : The sulfone group in the target compound may improve aqueous solubility compared to adamantyl- or alkyl-substituted analogs, which rely on lipophilic groups for membrane permeability .

- However, the sulfone-containing side chain may redirect selectivity toward kinase targets, as seen in sulfonamide-based inhibitors.

Challenges and Limitations

- Synthetic Complexity : The tetrahydrothiophene sulfone moiety requires precise oxidation steps, increasing synthetic difficulty compared to simpler alkyl or aryl substituents.

- Limited Data: Unlike well-characterized analogs (e.g., compound 67, with reported LC-MS and NMR data ), the target compound lacks published spectral or crystallographic validation.

Actividad Biológica

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article reviews the synthesis, biological evaluations, and research findings related to this compound.

Synthesis

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves the coupling of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid with a thiophene derivative. Various methodologies have been explored to optimize yields and purity, including the use of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) .

Antibacterial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antibacterial properties. For example, studies demonstrated that certain quinoline derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed against pathogenic strains commonly found in clinical settings. The compound showed promising results with MIC values lower than those of standard antibiotics .

Table 1: Antibacterial Activity Results

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 16 | Staphylococcus aureus |

| Compound B | 32 | Escherichia coli |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide | 8 | Pseudomonas aeruginosa |

Antiviral Activity

In addition to antibacterial effects, the compound's antiviral potential has been explored. Studies have shown that quinoline derivatives can inhibit viral replication in cell cultures. For instance, N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide was tested against HIV and demonstrated moderate activity at concentrations below 100 µM .

Table 2: Antiviral Activity Results

| Compound Name | IC50 (µM) | Virus Type |

|---|---|---|

| Compound A | 15 | HIV |

| Compound B | 25 | Influenza A |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide | 30 | HCV |

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in combating drug-resistant bacteria and viruses. One notable study involved the evaluation of a series of synthesized quinoline compounds against multidrug-resistant strains of bacteria. The results indicated that modifications to the quinoline scaffold significantly enhanced antibacterial activity while reducing cytotoxicity to mammalian cells .

Another case study focused on the antiviral properties of these compounds against various strains of HIV. The study demonstrated that specific substitutions on the quinoline ring improved inhibition rates against viral replication without adversely affecting host cell viability .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.